N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that features a piperazine ring, a triazoloquinazoline moiety, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Triazoloquinazoline Moiety: This step involves the reaction of appropriate precursors under controlled conditions to form the triazoloquinazoline structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine
- N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine sulphate salts
Uniqueness
N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C31H41N7O2 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C31H41N7O2/c1-22(2)21-37-30(40)25-8-5-6-9-26(25)38-28(33-34-31(37)38)12-13-29(39)32-14-7-15-35-16-18-36(19-17-35)27-20-23(3)10-11-24(27)4/h5-6,8-11,20,22H,7,12-19,21H2,1-4H3,(H,32,39) |
InChI Key |
PGNXUOZWELZASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C |
Origin of Product |
United States |
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